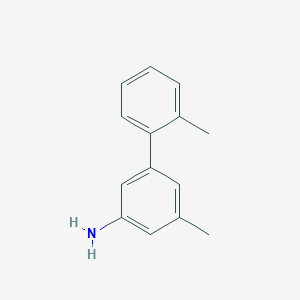

3-Methyl-5-(2-methylphenyl)aniline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of anilines, the family to which 3-Methyl-5-(2-methylphenyl)aniline belongs, involves various methods. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis

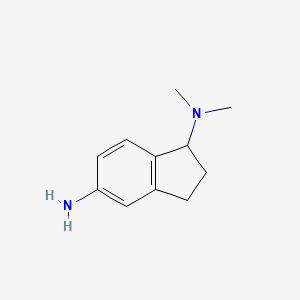

The molecular formula of 3-Methyl-5-(2-methylphenyl)aniline is C14H15N. The molecular weight is 197.28 g/mol .Chemical Reactions Analysis

The chemical reactions of anilines involve various methods such as palladium-catalyzed amination, reactions of secondary amines, reactions of primary amines, and reactions of ammonia equivalents .Physical And Chemical Properties Analysis

3-Methyl-5-(2-methylphenyl)aniline is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. It is a white to pale yellow crystalline solid.Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Methylation of Anilines

In organic synthesis, “3-Methyl-5-(2-methylphenyl)aniline” can be used in the methylation of anilines. This process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions, offering a practical approach to producing N-methylanilines . This transformation is crucial for modifying the lipophilicity of compounds, making them more biologically accessible, which is particularly valuable in the synthesis of bioactive compounds.

Catalysis: Suzuki–Miyaura Coupling

The compound plays a role in catalysis, particularly in the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied method for forming carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions. Organoboron reagents used in this process are stable, environmentally benign, and undergo rapid transmetalation with palladium complexes .

Material Science: Synthesis of Triarylmethanes

“3-Methyl-5-(2-methylphenyl)aniline” is involved in the synthesis of aniline-based triarylmethanes through Friedel-Crafts reactions catalyzed by Brönsted acidic ionic liquids . These compounds are significant for their diverse biological activities and are used as monomers for polyamides in material science applications.

Pharmaceuticals: Drug Development

In the pharmaceutical industry, derivatives of “3-Methyl-5-(2-methylphenyl)aniline” are explored for their potential as drug scaffolds. The focus is on developing novel compounds that can serve as effective inhibitors for enzymes like urease, which is linked to various morbidities in humans .

Biochemistry: Urease Inhibition

The biochemical application of “3-Methyl-5-(2-methylphenyl)aniline” derivatives includes the development of potent urease inhibitors. These inhibitors are synthesized to combat health issues such as kidney stone formation and peptic ulcers, showcasing the compound’s relevance in biochemistry research .

Industrial Applications: Boron Reagents

In industrial chemistry, “3-Methyl-5-(2-methylphenyl)aniline” can be part of the selection process for boron reagents used in carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling. These reagents are tailored for specific applications, highlighting the compound’s utility in large-scale industrial processes .

Safety and Hazards

Anilines, in general, are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled . They may cause damage to organs through prolonged or repeated exposure . Specific safety and hazard information for 3-Methyl-5-(2-methylphenyl)aniline is not available in the search results.

Eigenschaften

IUPAC Name |

3-methyl-5-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQODTHQBXWUTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1457487.png)